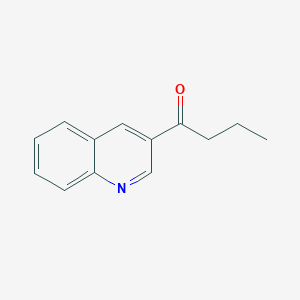

1-(quinolin-3-yl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-quinolin-3-ylbutan-1-one |

InChI |

InChI=1S/C13H13NO/c1-2-5-13(15)11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3 |

InChI Key |

VZTQSYSHWZQRHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinolin 3 Yl Butan 1 One and Its Derivatives

Established Synthetic Routes to the Quinoline (B57606) Core

The formation of the quinoline ring system is a cornerstone of many synthetic approaches targeting 1-(quinolin-3-yl)butan-1-one. Two of the most prominent and historically significant methods are the Friedländer quinoline synthesis and the Pfitzinger reaction.

Friedländer Quinoline Synthesis and its Variants

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and widely used method for the preparation of quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. mdpi.comjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com

The general mechanism proceeds through an initial aldol (B89426) condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. mdpi.com An alternative mechanistic pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and dehydration. mdpi.com

To synthesize a precursor for this compound using this method, one could envision the reaction between a 2-aminobenzaldehyde (B1207257) and a β-diketone or a keto-ester that would place a butanoyl or a related functional group at the 3-position of the resulting quinoline. For instance, the reaction of 2-aminobenzaldehyde with ethyl 2-butyrylacetate under appropriate catalytic conditions could potentially lead to a 3-butyrylquinoline derivative.

Numerous variations and improvements to the original Friedländer synthesis have been developed to enhance yields, broaden the substrate scope, and employ more environmentally benign conditions. These include the use of various catalysts such as iodine, trifluoroacetic acid, and various Lewis acids. mdpi.com Microwave-assisted and solvent-free conditions have also been successfully applied. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis

| Catalyst Type | Specific Catalyst Examples | Reference |

| Brønsted Acids | Trifluoroacetic acid, p-Toluenesulfonic acid | mdpi.com |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate, Zinc Chloride | nih.gov |

| Halogens | Iodine | organic-chemistry.org |

| Solid Acids | Nafion | nih.gov |

| Ionic Liquids | [Hbim]BF₄ | nih.gov |

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger, is another classical method for the synthesis of quinoline derivatives, specifically quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline (B41778) moiety with the carbonyl compound to form an imine or enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

To apply this reaction to the synthesis of a precursor for this compound, one would need to select a carbonyl compound that, upon condensation with isatin, would lead to a quinoline with a substituent at the 3-position that could be converted into a butanoyl group. For example, using a β-keto aldehyde in the Pfitzinger reaction could potentially introduce an acyl group at the 3-position. The resulting quinoline-4-carboxylic acid would then require decarboxylation and further functional group manipulation to arrive at the target compound.

Variations of the Pfitzinger reaction, sometimes referred to as the Pfitzinger-Borsche reaction, have expanded its utility. researchgate.net The reaction conditions can be modified to accommodate a wider range of substrates, and modern variations focus on improving yields and simplifying purification procedures. researchgate.netresearchgate.net

Introduction of the Butanone Moiety and Substitutions

Once the quinoline core is established, the next critical step is the introduction of the butanone side chain at the 3-position. This can be achieved through various acylation and alkylation strategies, or by elaborating a pre-existing functional group on the quinoline ring.

Acylation and Alkylation Strategies

Direct Friedel-Crafts acylation of the quinoline ring is challenging and often leads to substitution at the 5- and 8-positions of the benzene (B151609) ring portion, rather than the desired 3-position on the pyridine (B92270) ring, which is electron-deficient. Therefore, alternative strategies are typically employed to achieve C-3 acylation.

One effective approach involves the use of a pre-functionalized quinoline, such as quinoline-3-carboxylic acid. This can be converted into a more reactive derivative, like an acid chloride or a Weinreb amide, which can then be treated with an appropriate organometallic reagent. For instance, the conversion of quinoline-3-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) followed by reaction with propylmagnesium bromide would be a targeted method to introduce the butanoyl group. wikipedia.orgmychemblog.comorganic-chemistry.orgresearchgate.netnih.gov

Another strategy involves the use of modern cross-coupling reactions. A 3-haloquinoline, such as 3-bromoquinoline (B21735), can serve as a substrate for reactions like the Negishi coupling. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netorgsyn.org In a Negishi coupling, the 3-bromoquinoline would be reacted with an organozinc reagent, such as butyryl zinc chloride, in the presence of a palladium or nickel catalyst to form this compound. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling provides another pathway. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netresearchgate.net A 3-haloquinoline can be coupled with a terminal alkyne, such as 1-butyne. The resulting 3-(but-1-yn-1-yl)quinoline can then be hydrated, typically using acid and a mercury catalyst, to yield the desired ketone.

Condensation Reactions for Side Chain Elaboration (e.g., Claisen-Schmidt)

An alternative to direct acylation is the elaboration of a side chain from a pre-existing functional group at the 3-position of the quinoline ring. A common starting material for this approach is quinoline-3-carbaldehyde.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.netnih.gov In this context, quinoline-3-carbaldehyde can be reacted with a ketone containing α-hydrogens, such as acetone (B3395972) or butanone, to form an α,β-unsaturated ketone. nih.govsphinxsai.com For example, the condensation of quinoline-3-carbaldehyde with acetone would yield (E)-4-(quinolin-3-yl)but-3-en-2-one. Subsequent reduction of the carbon-carbon double bond would then provide this compound.

This method allows for the construction of a variety of substituted quinolinyl ketones by varying the ketone used in the condensation reaction. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov

Table 2: Examples of Claisen-Schmidt Condensation for Side Chain Elaboration

| Quinoline Substrate | Ketone | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Acetophenones | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one derivatives | nih.gov |

| Quinoline-3-carbaldehyde | Acetone | (E)-4-(quinolin-3-yl)but-3-en-2-one | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the carbonyl group is reduced to a chiral alcohol, is of significant interest. This can be achieved through the stereoselective reduction of the ketone or by building the chiral center during the synthesis.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols. This reaction typically employs a chiral transition metal catalyst, such as an iridium or ruthenium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. The application of such a catalyst system to this compound would be expected to produce either the (R)- or (S)-1-(quinolin-3-yl)butan-1-ol with high enantiomeric excess, depending on the chirality of the catalyst used.

Biocatalytic reductions using ketoreductase enzymes (KREDs) offer another highly selective method for the synthesis of chiral alcohols. chinayyhg.com These enzymes, often from microbial sources, can reduce ketones with high enantioselectivity under mild reaction conditions. chinayyhg.com The selection of the appropriate KRED would be crucial to obtain the desired enantiomer of the alcohol.

Organocatalysis also provides avenues for the asymmetric synthesis of chiral alcohols. Chiral phosphoric acids and other organocatalysts have been shown to catalyze the enantioselective addition of various nucleophiles to carbonyl compounds. While not a direct reduction, these methods could be used to construct the chiral alcohol moiety in a stereocontrolled manner from a suitable precursor.

Table 3: Approaches for Stereoselective Synthesis of Chiral Quinolinyl Alkanols

| Method | Catalyst/Reagent Type | Expected Product | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Iridium or Ruthenium complexes | (R)- or (S)-1-(quinolin-3-yl)butan-1-ol | mdpi.com |

| Biocatalytic Reduction | Ketoreductase (KRED) enzymes | (R)- or (S)-1-(quinolin-3-yl)butan-1-ol | chinayyhg.com |

| Organocatalytic Addition | Chiral Phosphoric Acids | Chiral quinolin-3-yl alkanols | wikipedia.org |

Novel Synthetic Approaches and Catalyst Systems

The synthesis of 3-acylquinolines, including this compound, has been an area of significant research interest due to the prevalence of the quinoline scaffold in medicinally and industrially important compounds. rsc.orgnih.govmdpi.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been continually refined, and recent advancements have focused on the development of novel, more efficient, and environmentally benign catalytic systems. researchgate.netnih.govnih.gov These modern approaches often utilize transition metal catalysts, but metal-free alternatives are also gaining prominence. mdpi.comorganic-chemistry.org

A variety of innovative strategies have been developed, including cascade reactions, dehydrogenative coupling, and multicomponent reactions, which offer advantages such as high atom economy and the ability to construct complex molecules in a single step. rsc.orgrsc.org The choice of catalyst and synthetic route can significantly influence the yield, selectivity, and substrate scope of the reaction.

Recent research has highlighted the use of various transition metals in catalyzing the synthesis of 3-acylquinolines. For instance, copper-catalyzed domino reactions of 2-aminobenzyl alcohols with propiophenones have been reported as a method for preparing these compounds. mdpi.com Similarly, nickel-catalyzed methods have been developed for the synthesis of quinolines through double dehydrogenative coupling. organic-chemistry.org Iridium catalysts have also been employed in the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org

Cobalt-catalyzed reactions have provided a convenient route to quinolines via the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. mdpi.comorganic-chemistry.org Furthermore, single-atom iron catalysts have demonstrated high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Gold catalysis has also emerged as a powerful tool in the synthesis of quinolines through various intermolecular annulation reactions. rsc.org

In addition to transition metal-catalyzed approaches, metal-free synthetic routes have been explored. These methods often offer a more sustainable alternative to traditional metal-catalyzed reactions. mdpi.com The development of these novel synthetic methodologies and catalyst systems continues to expand the toolkit available to chemists for the efficient and selective synthesis of this compound and its derivatives.

Research Findings on Catalyst Systems for 3-Acylquinoline Synthesis

| Catalyst System | Reactants | Reaction Type | Key Features |

| Copper Nanocatalyst | α,β-Unsaturated ketones and 2-aminoaryl alcohols | Cascade Reaction | One-pot synthesis of 3-acylquinolines. researchgate.net |

| Nickel Chloride Hexahydrate | α,β-Unsaturated ketone and o-aminobenzyl alcohol | Michael Addition followed by Aldol Condensation | Good to excellent yields. researchgate.net |

| Iridium Complex | 2-aminobenzyl alcohols and α,β-unsaturated ketones | Dehydrogenative Coupling | Broad functional group tolerance and high efficiency. organic-chemistry.org |

| Cobalt(II) Acetate | 2-aminoaryl alcohols and ketones | Dehydrogenative Cyclization | Environmentally benign approach with good yields. organic-chemistry.org |

| Single-Atom Iron Catalyst | Amino alcohols and ketones or alcohols | Acceptorless Dehydrogenative Coupling | Outperforms known homogeneous and nanocatalyst systems. organic-chemistry.org |

| Gold Catalysts | Aniline derivatives with carbonyls or alkynes | Intermolecular Annulation | Advances the field of quinoline synthesis. rsc.org |

| Metal-Free (e.g., KOtBu) | 2-aminoaryl carbaldehydes/ketones and methyl/methylene (B1212753) ketones | Condensation | Rapid reaction at room temperature. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1 Quinolin 3 Yl Butan 1 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. youtube.com For 1-(quinolin-3-yl)butan-1-one, NMR provides unambiguous evidence for the connectivity of atoms and the arrangement of the quinoline (B57606) and butyl moieties.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. Protons on the aromatic quinoline ring are expected to resonate in the downfield region (typically δ 7.5–9.5 ppm) due to the deshielding effect of the ring current. mdpi.comresearchgate.net The protons closest to the electronegative nitrogen atom, such as H-2 and H-8, are shifted furthest downfield. The protons of the butyl chain appear in the upfield region (δ 1.0–3.2 ppm). The methylene (B1212753) (CH₂) group adjacent to the carbonyl function is significantly deshielded and appears at a higher chemical shift compared to the other aliphatic protons. oregonstate.edu

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and typically appears in the δ 190–220 ppm range. libretexts.org Carbons of the aromatic quinoline ring resonate between δ 120–150 ppm, while the aliphatic carbons of the butyl chain are found in the upfield region of δ 10–45 ppm. researchgate.netoregonstate.edu

Interactive Data Table: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 9.35 | d | 2.2 |

| H-4 | 8.80 | d | 2.2 |

| H-8 | 8.15 | d | 8.5 |

| H-5 | 7.95 | d | 8.2 |

| H-7 | 7.80 | ddd | 8.5, 7.0, 1.5 |

| H-6 | 7.60 | ddd | 8.2, 7.0, 1.2 |

| H-2' (α-CH₂) | 3.15 | t | 7.3 |

| H-3' (β-CH₂) | 1.80 | sextet | 7.4 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1') | 199.5 |

| C-2 | 152.0 |

| C-4 | 148.5 |

| C-8a | 146.8 |

| C-3 | 135.0 |

| C-7 | 132.5 |

| C-5 | 129.8 |

| C-6 | 129.2 |

| C-4a | 128.0 |

| C-8 | 127.5 |

| C-2' (α-CH₂) | 40.5 |

| C-3' (β-CH₂) | 18.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch, expected in the range of 1680-1700 cm⁻¹, indicative of an aryl ketone. mdpi.com The aromatic quinoline ring would produce a series of sharp to medium absorptions between 1450 and 1600 cm⁻¹ due to C=C and C=N bond stretching vibrations. The C-H stretching vibrations from the aromatic ring typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group would be observed as stronger bands in the 2850-2960 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3050-3100 | Medium-Weak | C-H Stretch | Aromatic (Quinoline) |

| 2870-2960 | Medium-Strong | C-H Stretch | Aliphatic (Butyl) |

| ~1690 | Strong | C=O Stretch | Ketone |

| 1580, 1500, 1465 | Medium-Sharp | C=C and C=N Stretch | Aromatic (Quinoline) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. derpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For this compound (C₁₃H₁₃NO), the expected exact mass would be approximately 199.100 g/mol .

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uk The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.orglibretexts.org A primary fragmentation pathway for this molecule is the alpha-cleavage adjacent to the carbonyl group. This involves the loss of a propyl radical (•CH₂CH₂CH₃) to form a highly stable quinolin-3-yl-acylium ion. libretexts.org Another significant fragmentation could involve cleavage of the bond between the carbonyl carbon and the quinoline ring, resulting in a quinolin-3-yl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 199 | [M]⁺ | [C₁₃H₁₃NO]⁺ | Molecular Ion |

| 156 | [M - C₃H₇]⁺ | [C₁₀H₆NO]⁺ | Base Peak, loss of propyl radical via α-cleavage |

| 128 | [C₉H₆N]⁺ | [C₉H₆N]⁺ | Loss of butyryl radical |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. researchgate.net While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives allows for well-founded predictions. researchgate.netresearchgate.net

A crystallographic study would confirm the planarity of the quinoline ring system. The conformation of the flexible butyl chain relative to the rigid aromatic ring would be determined, revealing the preferred spatial arrangement in the solid state. Furthermore, this technique elucidates intermolecular interactions, such as π-π stacking between the quinoline rings of adjacent molecules or hydrogen bonding if co-crystallized with a suitable solvent, which govern the crystal packing. researchgate.net

Interactive Data Table: Expected Parameters from X-ray Crystallographic Analysis

| Parameter | Expected Information |

|---|---|

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit (a, b, c, α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-O). |

| Torsion Angles | Defines the conformation of the butyl chain. |

Spectroscopic Analysis in Solution (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. libretexts.org

The this compound molecule contains two primary chromophores: the extended aromatic system of the quinoline ring and the carbonyl group. The quinoline moiety is expected to give rise to intense absorptions at shorter wavelengths (typically < 350 nm) due to π→π* electronic transitions. researchgate.netnih.gov The carbonyl group will exhibit a much weaker absorption at a longer wavelength (often > 300 nm) corresponding to the formally forbidden n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. masterorganicchemistry.com The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis. nih.gov

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~225-235 | High | π→π* | Quinoline Ring |

| ~270-290 | Medium | π→π* | Quinoline Ring |

Pharmacological Profile and Mechanistic Investigations of 1 Quinolin 3 Yl Butan 1 One Derivatives

In Vitro Biological Activity Spectrum

Comprehensive in vitro biological activity data for 1-(quinolin-3-yl)butan-1-one and its derivatives is not extensively documented in publicly accessible research. The following sections reflect the general activities observed for the broader quinoline (B57606) class, which may not be directly applicable to the specific compound .

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial)

While the quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, specific data on the antibacterial, antifungal, and antimalarial activities of this compound derivatives are not available in the reviewed literature.

Anticancer and Cytotoxic Activities

The cytotoxic potential of this compound derivatives against various cancer cell lines has not been specifically reported. However, the broader family of quinoline derivatives has shown promise in this area. For instance, a series of novel 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one derivatives were identified as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation implicated in cancer. One of the lead compounds from this series, Torin1, demonstrated significant inhibition of both mTORC1 and mTORC2 complexes.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Torin1 | mTOR | 2 | Various | Not Available |

This table is illustrative of the activity of a complex quinolin-3-yl derivative and not this compound itself.

Anti-inflammatory Properties

Specific studies detailing the anti-inflammatory properties of this compound and its derivatives are not present in the available literature.

Enzyme Inhibition Assays

While many quinoline derivatives are known enzyme inhibitors, specific data for this compound derivatives is scarce. Research on a related but more complex derivative, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one, has shown potent inhibition of mTOR kinase. This compound exhibited high selectivity for mTOR over other kinases, including PI3K.

| Compound | Enzyme Target | IC50 (nM) | Selectivity | Reference |

| Torin1 | mTOR | 2 | >100-fold vs. 450 other kinases | Not Available |

This table highlights the activity of a complex quinolin-3-yl derivative and not this compound itself.

Receptor Binding Assays

There is no available information in the reviewed scientific literature regarding the receptor binding profiles of this compound or its derivatives.

Molecular Targets and Interacting Pathways

Due to the lack of specific research on this compound and its derivatives, their precise molecular targets and interacting pathways have not been elucidated. For the broader class of quinoline-containing compounds, a wide range of molecular targets have been identified, contributing to their diverse pharmacological effects. As exemplified by the mTOR inhibitor Torin1, which contains a quinolin-3-yl moiety, the cellular pathways affected are central to cell growth, proliferation, and survival. The mTOR signaling pathway, in particular, integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, autophagy, and metabolism. Inhibition of this pathway by compounds like Torin1 can lead to cell cycle arrest and apoptosis, forming the basis of their anticancer activity. However, it is crucial to reiterate that these findings are for a structurally distinct and more complex molecule and cannot be directly extrapolated to this compound.

Protein-Ligand Interactions

The biological activities of quinoline derivatives are often rooted in their specific interactions with protein targets, particularly enzymes such as protein kinases. The quinoline core can serve as a versatile scaffold for positioning functional groups that engage in key binding interactions within the active sites of these proteins.

Many quinoline-based molecules function as kinase inhibitors by competing with ATP for its binding site. semanticscholar.org The nitrogen atom in the quinoline ring and other substituents can form crucial hydrogen bonds with residues in the kinase hinge region, a critical interaction for potent inhibition. For instance, in the PIM-1 kinase, competitive inhibitors can bind to the hinge region via the amino acid Glu121. semanticscholar.org Molecular docking studies of certain quinoline-pyridine hybrids have shown that the quinoline nitrogen can act as a hydrogen bond acceptor with key residues like Lys67 in the PIM-1 active site. semanticscholar.org Similarly, some 4-anilino-quinazoline derivatives have been shown to form a supplementary hydrogen bond with Thr854 in the active site of the Epidermal Growth Factor Receptor (EGFR). mdpi.com

The versatility of the quinoline scaffold allows for its derivatives to target a range of kinases, including FLT3, haspin, c-MET, and 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.govnih.govnih.gov The specific substitution pattern on the quinoline ring dictates the binding affinity and selectivity for these different protein targets.

| Quinoline Derivative Class | Protein Target | Key Interactions / Binding Site |

|---|---|---|

| 3H-pyrazolo[4,3-f]quinolines | FLT3 / Haspin Kinase | Binds to the kinase hinge region. nih.govnih.gov |

| Quinoline-Pyridine Hybrids | PIM-1 Kinase | Hydrogen bonding with hinge region (Glu121) and Lys67. semanticscholar.org |

| 3-Anilino-quinolin-2(1H)-ones | PDK1 | Binds to the PI3K/Akt pathway regulator. nih.gov |

| 4-Anilino-quinazolines | EGFR | Hydrogen bonding with Thr854 in the active site. mdpi.com |

Enzyme Active Site Binding and Modulation

The interaction of this compound derivatives with enzyme active sites can lead to significant modulation of their catalytic function, typically inhibition. This inhibitory activity is a cornerstone of their therapeutic potential. A wide range of quinoline derivatives have been identified as potent inhibitors of various enzymes, including protein kinases, metabolic enzymes, and enzymes involved in DNA modification.

Quinoline-based compounds have demonstrated potent, often nanomolar, inhibitory activity against multiple protein kinases, highlighting their potential in oncology. researchgate.net For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the low micromolar range. nih.gov Furthermore, certain substituted quinolines are effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II, with Ki values ranging from nanomolar to micromolar concentrations. researchgate.net

A particularly interesting mechanism of enzyme modulation is exhibited by quinoline-based inhibitors of DNA methyltransferases (DNMTs). Instead of directly binding to the enzyme's active site, these compounds have been found to intercalate into the DNA substrate. nih.gov This interaction with DNA induces a conformational change in the enzyme, moving its catalytic domain away from the DNA and thus preventing the methylation process. nih.gov This represents an indirect yet highly effective mode of enzyme inhibition.

| Derivative Class | Enzyme Target | Reported Activity (IC50 / Ki) |

|---|---|---|

| 3H-pyrazolo[4,3-f]quinolines (e.g., HSK205) | FLT3 / Haspin | GI50 = 2–25 nM (in AML cells) nih.gov |

| 4-(3-hydroxyanilino)-quinolines | RET Kinase | Ki = 3 - 50 nM researchgate.net |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinolines | c-MET | IC50 = 0.59 - 1.86 nM researchgate.net |

| 2-aminoquinoline-3-carboxylic acids | Protein Kinase CK2 | IC50 = 0.65 - 18.2 µM nih.gov |

| Substituted Quinolines | Acetylcholinesterase (AChE) | Ki = 5.51 - 155.22 nM researchgate.net |

| Substituted Quinolines | Carbonic Anhydrase I / II | Ki = 46.04 - 976.93 nM researchgate.net |

Modulation of Cellular Signaling Pathways

By inhibiting key enzymes, this compound derivatives can exert profound effects on intracellular signaling pathways that govern cell fate. researchgate.net Many of these pathways, such as the PI3K/Akt/mTOR and Ras/MAPK cascades, are frequently deregulated in diseases like cancer, making them attractive therapeutic targets. journaljcti.comthermofisher.com

The inhibition of kinases such as PDK1, a critical regulator of the PI3K/Akt pathway, by quinoline derivatives directly interferes with signals that promote cell survival and proliferation. nih.gov Similarly, targeting receptor tyrosine kinases like EGFR and FLT3 disrupts the initial signals that activate downstream pathways, including the Ras-MAP kinase and PI3K/Akt pathways. nih.govresearchgate.netnih.gov For example, dual FLT3/haspin inhibitors based on a pyrazolo[4,3-f]quinoline scaffold have been shown to inhibit the phosphorylation of both FLT3 and its downstream target histone H3 within cancer cells, confirming their on-target pathway modulation. nih.gov

Beyond kinase inhibition, quinoline derivatives can influence other signaling events. Certain compounds have been found to elicit a DNA damage response in cancer cells, leading to the activation of the p53 tumor suppressor pathway. nih.gov This activation can trigger apoptosis, or programmed cell death, providing another mechanism for their anticancer effects.

DNA Interaction Mechanisms

While many quinoline derivatives exert their effects by targeting proteins, some possess the ability to interact directly with DNA. These interactions are typically non-covalent and can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

A primary mechanism of interaction is DNA intercalation, where the planar aromatic quinoline ring system inserts itself between the base pairs of the DNA double helix. researchgate.net This mode of binding is supported by viscosity and DNA melting temperature studies. researchgate.net This intercalation can interfere with the function of enzymes that act upon DNA. As mentioned previously, certain quinoline-based analogs inhibit DNA methyltransferases (DNMTs) by first intercalating into the DNA substrate via the minor groove. nih.gov This binding distorts the DNA and prevents the enzyme from accessing its target cytosine, thereby inhibiting DNA methylation. nih.gov This demonstrates a sophisticated mechanism where the ultimate biological effect (enzyme inhibition) is mediated through a direct interaction with DNA.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying different parts of the molecule.

Influence of Quinoline Ring Substituents on Bioactivity

Modifications to the core quinoline ring system have a significant impact on biological activity. The position, number, and nature of substituents determine the molecule's ability to fit into a target's binding site and form key interactions.

For some biological targets, the presence of a substituent at the 3-position of the quinoline ring is considered an absolute requirement for activity. researchgate.net SAR studies on α2C-adrenoceptor antagonists revealed that this feature was critical for potency. researchgate.net Similarly, research on IGF receptor inhibitors showed that a carboxylic acid group at the 3-position was crucial for inhibitory activity. orientjchem.org

Role of the Butanone Side Chain in Target Affinity and Selectivity

The side chain at the 3-position is a critical determinant of the pharmacological profile of these derivatives. While specific SAR studies on the 1-butanone side chain are not extensively detailed in the available literature, the nature of the 3-position substituent in related quinoline derivatives provides significant insight into its likely role.

The length, flexibility, and functional groups of the side chain are pivotal for target affinity and selectivity. Studies on quinoline-based leukotriene antagonists showed that systematic variation of an acidic side chain led to dramatic changes in oral activity. researchgate.net For derivatives of 3-acetyl-4-hydroxy-2-quinolinone, the acetyl group is a key feature for their various applications. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant in the biological activity of quinoline derivatives, profoundly influencing their interaction with molecular targets. The spatial arrangement of atoms and functional groups can lead to significant differences in potency and efficacy between stereoisomers. Research into nature-inspired compounds has revealed that chirality plays a pivotal role in their pharmacological profiles.

For instance, in a series of 3-Br-acivicin derivatives, which are structurally related to quinolines in their heterocyclic nature, the stereochemistry at key positions dictates their antimalarial activity. It has been observed that isomers with the natural (5S, αS) configuration exhibit significantly higher potency against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. In contrast, their corresponding enantiomers and diastereoisomers are often substantially less active or completely inactive. This pronounced difference suggests that the biological targets, such as transport systems for amino acids, possess a high degree of stereoselectivity. The natural isomers are likely recognized and transported more efficiently into the parasite, leading to enhanced biological effect. This highlights that a stereoselective uptake mechanism may be a key factor for the observed biological activity of these compounds.

Rational Design Principles for Potency and Selectivity

The development of potent and selective this compound derivatives and related quinoline-based compounds relies heavily on rational design principles and the exploration of structure-activity relationships (SAR). acs.orgnih.gov By systematically modifying the quinoline scaffold, researchers can enhance target engagement, improve pharmacokinetic properties, and increase selectivity for the desired biological target over off-target proteins. nih.gov

A critical principle identified in SAR studies is the necessity of substitution at the 3-position of the quinoline ring for achieving high potency and selectivity for certain targets, such as the α2C-adrenoceptor. acs.orgnih.govacs.orgresearchgate.net For example, the development of (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol yielded a compound with an antagonist potency of 8.5 nM against the α2C-adrenoceptor and over 200-fold selectivity compared to other subtypes. acs.orgnih.govresearchgate.net This demonstrates that even small, sterically defined modifications can have a profound impact.

Further design strategies include:

Bioisosteric Replacement: Replacing parts of a molecule, such as an acridine ring with a quinoline ring, can maintain or improve biological activity while potentially reducing off-target effects like mutagenicity. acs.org

Targeted Synthetic Modifications: Introducing specific chemical groups, such as chlorine atoms or sulfonamides, can strengthen interactions with the target receptor and improve bioavailability. nih.gov

Hybrid Molecule Design: Combining structural elements from different known active frameworks can create hybrid molecules with enhanced selectivity for specific targets.

These rational approaches, often guided by computational modeling and co-crystal structures, allow for the targeted optimization of quinoline derivatives, transforming initial hits from high-throughput screening into highly potent and selective clinical candidates. acs.org

Elucidation of Molecular Mechanisms of Biological Action

Apoptosis Induction in Cellular Models

A significant mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated the ability of novel synthetic quinoline compounds to trigger this pathway in various cancer cell lines.

For example, a novel synthetic quinoline derivative, designated f25, was shown to promote apoptosis in CAL-27 tongue cancer cells. Similarly, certain pyridine-quinoline hybrids have been identified as having apoptosis-inducing capabilities. Pyrrolo[1,2-a]quinoline derivatives are also known to function as activators of caspases, which are key enzymes in the apoptotic cascade.

The pro-apoptotic activity of these compounds can be mediated through various signaling pathways. One extensively studied mechanism involves the inhibition of tubulin polymerization. A series of quinoline derivatives of combretastatin A-4 were found to arrest the cell cycle in the G2/M phase, which is consistent with tubulin disruption, and subsequently induce apoptosis through a mitochondrial-dependent pathway. This involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to the activation of the intrinsic apoptotic cascade.

Inhibition of Cell Proliferation and Migration

Beyond inducing cell death, derivatives of this compound and related quinoline structures have demonstrated potent inhibitory effects on cancer cell proliferation and migration, which are crucial processes in tumor growth and metastasis.

Several novel quinoline derivatives have shown significant antiproliferative activity against a broad spectrum of human cancer cell lines. For instance, a pyrrolo[1,2-a]quinoline derivative, compound 9a, exhibited broad-spectrum cytotoxic activity against 60 different human cancer cell lines, with notable efficacy against melanoma and breast cancer cells. Another synthetic quinoline derivative, f25, was found to inhibit the migration and invasion of tongue cancer cells at a level comparable to the chemotherapy agent cisplatin. Likewise, the quinoline derivative 12c, an inhibitor of tubulin polymerization, was also shown to effectively inhibit cell migration.

The antiproliferative effects are often dose-dependent, with specific derivatives showing micromolar to nanomolar inhibitory potency (IC50 values) against various tumor cell lines.

| Compound | Cell Line | Activity | IC50 Value (µM) |

|---|---|---|---|

| f25 | CAL-27 (Tongue Cancer) | Cytotoxicity | 7.70 ± 0.58 |

| Cinnoline (B1195905) Derivative 25 | Human Tumor Cell Line 1 | Antiproliferative | 0.264 |

| Cinnoline Derivative 25 | Human Tumor Cell Line 2 | Antiproliferative | 2.04 |

| Cinnoline Derivative 25 | Human Tumor Cell Line 3 | Antiproliferative | 1.14 |

Disruption of Microbial Cell Integrity

Quinoline derivatives possess significant antimicrobial activity, which is often mediated by the disruption of microbial cell integrity. This mechanism involves damaging the bacterial or fungal cell membrane, leading to a loss of essential cellular components and ultimately cell death. nih.govnih.govacs.org

In antibacterial applications, the quinoline derivative Qa5 has been shown to disrupt the integrity of the bacterial cell membrane of Xanthomonas oryzae. nih.gov Another compound, HT61, demonstrates a primary action directed at the cytoplasmic membrane of Gram-positive bacteria like S. aureus. acs.org It causes depolarization of the membrane and the release of intracellular constituents such as ATP, even at concentrations below its minimum inhibitory concentration (MIC). acs.org Similarly, studies on other quinoline derivatives have revealed through scanning electron microscopy (SEM) that the compounds cause changes in cell shape and increase cell permeability. researchgate.net Some quinoline polyamine derivatives have also been observed to cause depolarization of bacterial membranes. researchgate.net

In the context of antifungal activity, a similar mechanism is observed. The quinoline derivative Ac12, which shows potent activity against phytopathogenic fungi like S. sclerotiorum and B. cinerea, is believed to act by causing abnormal morphology of cell membranes. nih.govacs.org This leads to an increase in membrane permeability and the subsequent release of cellular contents, culminating in fungal cell death. nih.govacs.org

| Compound | Fungal Strain | EC50 Value (µg/mL) |

|---|---|---|

| Ac12 | S. sclerotiorum | 0.52 |

| B. cinerea | 0.50 | |

| 8-hydroxyquinoline (Reference) | S. sclerotiorum | 2.12 |

| B. cinerea | 5.28 |

Preclinical Pharmacological and Metabolic Studies of 1 Quinolin 3 Yl Butan 1 One Analogs

In Vitro Pharmacological Evaluation

In vitro studies are fundamental in the early stages of drug discovery to determine the biological activity of new chemical entities in a controlled laboratory setting. For analogs of 1-(quinolin-3-yl)butan-1-one, these evaluations have encompassed assessments of their cytotoxic, antimicrobial, and off-target effects.

The cytotoxic potential of quinoline (B57606) derivatives is a significant area of investigation, particularly for their application in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govscielo.br This assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.govsemanticscholar.org

Studies on various quinoline derivatives have demonstrated their cytotoxic effects against different cancer cell lines. For instance, an investigation into a series of synthesized quinoline derivatives revealed their cytotoxic activity against Caco-2 human epithelial colorectal carcinoma cells. brieflands.com The study highlighted that specific structural modifications, such as the presence of a nitro-aldehyde group, could enhance cytotoxicity. brieflands.com Another study evaluated the cytotoxicity of potential metabolites of quinoline glycoconjugates on HCT-116 and MCF-7 cancer cell lines, as well as on normal human dermal fibroblasts (NHDF-Neo) to assess selectivity. nih.gov The results indicated that for the full activity of these glycoconjugates, the presence of all three components (sugar unit, linker, and 8-hydroxyquinoline) was necessary. nih.gov

| Compound/Analog Type | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Nitro-aldehyde quinoline derivative (E) | Caco-2 (colorectal carcinoma) | MTT Assay | Showed the highest cytotoxicity compared to other synthesized derivatives in the series. brieflands.com | brieflands.com |

| Quinoline Glycoconjugates | HCT-116 (colon cancer), MCF-7 (breast cancer) | MTT Assay | The intact glycoconjugate structure is necessary for full cytotoxic activity. nih.gov | nih.gov |

| Free Metabolites (M5, M7) | HCT-116, MCF-7 | MTT Assay | Encapsulation in pH-responsive micelles significantly lowered IC50 values, improving selectivity and effectiveness. nih.gov | nih.gov |

The quinoline scaffold is historically significant in the development of antimicrobial agents, with quinine (B1679958) being a primary example. nih.gov Modern research continues to explore quinoline analogs for their efficacy against a range of pathogens, including bacteria and fungi. researchgate.net

Several studies have synthesized novel quinoline derivatives and evaluated their antimicrobial properties. For example, a series of quinoline-based hydroxyimidazolium hybrids were tested against various bacterial and fungal pathogens. nih.gov While showing limited activity against Gram-negative bacteria, some hybrids demonstrated potent anti-staphylococcal activity and were also effective against Mycobacterium tuberculosis. nih.gov Another study synthesized new 4-acetylaminophenylaminoquinoline derivatives and screened them for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, finding moderate inhibition zones. ekb.eg The antifungal activity of novel fluorinated quinoline analogs has also been investigated, with some compounds showing good activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

| Compound/Analog Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Potent anti-staphylococcal activity with a MIC value of 2 µg/mL. nih.gov | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids (7a, 7b) | Mycobacterium tuberculosis H37Rv | MIC values of 20 and 10 µg/mL, respectively. nih.gov | nih.gov |

| 4-acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Showed moderate inhibition zones. ekb.eg | ekb.eg |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Exhibited good activity (>80%) at 50 µg/mL. mdpi.com | mdpi.com |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | Displayed good activity (80.8%) at 50 µg/mL. mdpi.com | mdpi.com |

Assessing the potential for off-target interactions is a critical step in preclinical evaluation to understand a compound's selectivity and potential for side effects. Adenosine (B11128) receptors, which are widely expressed and involved in numerous physiological and pathological processes, are important targets to consider. nih.gov

Research into isoquinoline (B145761) and quinazoline (B50416) urea (B33335) derivatives has shown that these compounds can bind to human adenosine A3 receptors. nih.gov A structure-activity relationship study of these analogs indicated that specific substitutions on the quinazoline or isoquinoline ring could significantly increase affinity for the A3 receptor. nih.gov This led to the development of a potent and selective human adenosine A3 receptor antagonist, N-(2-methoxyphenyl)-N'-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF5574), which demonstrated a K(i) value of 4 nM and was over 2500-fold selective against A1 and A2A receptors. nih.gov Such studies underscore the importance of evaluating quinoline-based structures for their potential interactions with G-protein coupled receptors like the adenosine receptors to profile their selectivity.

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy and pharmacodynamic effects of drug candidates in a complex biological system.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents. nih.govpharmacologydiscoveryservices.com Quinoline-based compounds have been assessed in such models. For instance, starting from a quinoline compound identified in a biochemical assay, a potent and selective mTOR inhibitor, Torin1, was developed. nih.gov Torin1 demonstrated efficacy at a dose of 20 mg/kg in a U87MG glioblastoma xenograft model, effectively inhibiting downstream effectors of mTOR in the tumor tissue. nih.gov Similarly, optimization of a tricyclic quinolinone series led to the discovery of a potent BCL6 inhibitor, CCT374705, which achieved modest in vivo efficacy in a lymphoma xenograft mouse model after oral administration. nih.gov

In the context of infectious diseases, quinoline analogs have been evaluated in various animal models. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, was shown to be orally active in mouse models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable or superior to chloroquine. mdpi.com Furthermore, a series of novel quinoline analogues were identified as potent anti-enterovirus D68 (EV-D68) agents, with one compound showing acceptable bioavailability in rats, marking it as a candidate for further investigation. nih.gov

Animal behavioral models are utilized to assess the psychoactive effects of compounds and their potential impact on the central nervous system. Locomotor activity is a common readout. nih.govresearchgate.net For instance, studies on cocaine analogs have established a relationship between binding at the dopamine (B1211576) transporter and stimulatory effects on locomotor activity in mice. nih.govresearchgate.net

While specific studies on the attenuation of hyperlocomotion by this compound analogs are not detailed in the provided search results, the general methodology is well-established. The effects of dopaminergic agonists, for example, have been studied in cats, where a D2 agonist was found to increase locomotion, alertness, and other behaviors. nih.gov Such models could be employed to investigate whether quinoline analogs possess properties that could modulate hyperlocomotion, which might be relevant for certain neurological or psychiatric conditions. The assessment of behavioral phenotypes, such as novelty-induced locomotion, has been correlated with drug-seeking behavior in rats, indicating the utility of these models in preclinical substance abuse research. uiowa.edu

In Vitro Metabolic Stability and Clearance

Liver Microsomal Stability Assays (e.g., Mouse and Human Liver Microsomes)

No data from liver microsomal stability assays for this compound in mouse or human liver microsomes are available in the reviewed literature. Studies on other quinoline derivatives, such as certain quinoline-3-carboxamides, have indicated that microsomal clearance can be low, suggesting a degree of metabolic stability in those specific analogs. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Identification of Major Metabolites and Metabolic Pathways

There is no information available regarding the major metabolites or metabolic pathways of this compound. Metabolic studies of the parent quinoline molecule have identified metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline, as well as 2- and 3-hydroxyquinoline. It is plausible that the metabolism of this compound could involve hydroxylation of the quinoline ring system or oxidation of the butanoyl side chain, but this remains speculative without experimental evidence.

Pharmacokinetic Attributes in Preclinical Animal Models

Absorption and Distribution Profiles (e.g., Plasma and Tissue Concentrations)

No preclinical studies detailing the absorption and distribution profiles, including plasma and tissue concentrations, of this compound in any animal models were found.

Bioavailability Assessments in Animal Models

There is no available data on the bioavailability of this compound in any preclinical animal models. While some functionalized quinoline derivatives have been reported to have good oral bioavailability, this is highly dependent on the specific chemical structure and properties of the individual compound.

Derivatization and Lead Optimization Strategies for 1 Quinolin 3 Yl Butan 1 One Scaffolds

Scaffold Modification and Isosteric Replacements

Scaffold modification, or scaffold hopping, is a drug design strategy that involves replacing the core molecular framework of a compound with a different one while retaining similar biological activity. researchgate.net This approach can lead to novel chemical entities with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. researchgate.net

For the 1-(quinolin-3-yl)butan-1-one scaffold, isosteric replacement of the quinoline (B57606) ring is a key strategy. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. In this context, the quinoline nucleus could be replaced by other bicyclic aromatic heterocycles. For instance, a cinnoline (B1195905) ring, which also contains two nitrogen atoms in its bicyclic structure, could be a potential replacement. ijper.org Similarly, quinazoline (B50416), another related chemical class, has been successfully exploited in cancer chemotherapy and could serve as an alternative scaffold. nih.gov The goal of such replacements is to maintain the essential three-dimensional arrangement of functional groups required for target binding while potentially improving aspects like metabolic stability or selectivity.

Table 1: Potential Isosteric Replacements for the Quinoline Scaffold

| Original Scaffold | Potential Isostere | Rationale for Replacement |

| Quinoline | Cinnoline | Similar bicyclic heterocyclic structure with two nitrogen atoms. ijper.org |

| Quinoline | Quinazoline | A related, successful chemical class in chemotherapy, offering a different arrangement of nitrogen atoms. nih.gov |

| Quinoline | Naphthyridine | A structural isomer of quinoline, explored for anticancer activity. nih.gov |

Introduction of Diverse Functional Groups for Enhanced Bioactivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov Functionalization of the this compound scaffold by introducing various chemical moieties is a primary strategy for enhancing bioactivity and exploring structure-activity relationships (SAR).

Research into the SAR of various quinoline derivatives has revealed that specific functional groups at particular positions are crucial for activity. For example, in the development of antitumor agents, it has been observed that an aniline (B41778) group at the C-4 position, a cyano group at C-3, and alkoxy groups at C-7 can play an important role in the molecule's optimal activity. nih.gov The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter properties like lipophilicity and metabolic stability, often leading to enhanced biological effects. mdpi.com For instance, fluorinated quinoline analogs have demonstrated potent antifungal activity. mdpi.com

The precise introduction of these groups allows for the expansion of the chemical space and the enhancement of the pharmacological profile of the lead compound. rsc.org

Table 2: Influence of Functional Groups on Quinoline Bioactivity

| Position on Quinoline Ring | Functional Group | Potential Impact on Bioactivity | Source Finding |

| C-3 | Cyano Group (-CN) | Important for optimal antitumor activity. nih.gov | SAR studies on quinoline and naphthyridine derivatives. nih.gov |

| C-4 | Aniline Group (-NHPh) | Plays a role in eliciting cytotoxicity. nih.gov | SAR studies on antitumor quinolines. nih.gov |

| C-6 | Aminoacrylamide | Can contribute to optimal antitumor activity. nih.gov | Review of potent antitumor quinoline derivatives. nih.gov |

| C-7 | Alkoxy Group (-OR) | Important for optimal antitumor activity. nih.gov | SAR studies on quinoline and naphthyridine derivatives. nih.gov |

| General | Fluorine (-F) | Can significantly enhance antibacterial and antifungal activity. orientjchem.orgmdpi.com | Studies on fluorinated quinoline analogs. mdpi.com |

Design of Hybrid Molecules Incorporating Other Bioactive Moieties

Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better efficacy, or a dual mode of action that can address complex diseases or drug resistance. nih.govresearchgate.net

The this compound scaffold can be used as a foundation for creating novel hybrid molecules. By attaching other known bioactive moieties, it is possible to target multiple biological pathways simultaneously. For instance, researchers have designed and synthesized quinoline–furanone hybrids to develop new antimalarial agents. semanticscholar.org These hybrids were designed to be bulkier to counteract drug resistance mechanisms and were targeted against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. semanticscholar.org Another example involves creating hybrids of quinoline and triazole, which have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.com Similarly, pyrimidine-quinolone hybrids have been developed as novel inhibitors of human lactate dehydrogenase A (hLDHA). nih.gov This strategy leverages the established activity of the quinoline core and combines it with the therapeutic potential of other pharmacophores.

Optimization of Selectivity and Potency through Structural Refinements

Once a lead compound with promising bioactivity is identified, further structural refinements are necessary to optimize its potency and selectivity towards the desired biological target. nih.gov This process involves making subtle modifications to the molecule's structure to improve its interaction with the target, often guided by SAR studies and computational modeling. nih.gov

For quinoline-based compounds, selectivity and potency can be highly sensitive to minor structural changes. For example, in the development of α2C-adrenoceptor antagonists, it was discovered that a substituent at the C-3 position of the quinoline ring was absolutely critical for activity. nih.govresearchgate.net Furthermore, stereochemistry can play a significant role; substitutions on an attached piperazine (B1678402) ring exerted a significant and stereospecific beneficial effect on affinity and potency. nih.gov

In another study focused on developing inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), optimization of a quinolinone lead compound was undertaken to improve its metabolic properties, leading to a preclinical candidate with enhanced oral bioavailability. nih.gov These refinements demonstrate that iterative modifications to the side chains and substituent groups of the core this compound scaffold are essential for transforming a promising hit into a highly potent and selective drug candidate.

Emerging Applications and Future Research Directions for Quinoline Butanone Compounds

Development as Chemical Probes for Biological Pathways

Quinoline-butanone compounds represent a promising class of molecules for the development of chemical probes to investigate complex biological pathways. A chemical probe is a small molecule that can selectively interact with a specific protein or enzyme, allowing researchers to study its function in cells and organisms. The quinoline (B57606) moiety itself is known to interact with a variety of biological macromolecules, including proteins, enzymes, and DNA. researchgate.net

The development of a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation, began with a quinoline-containing compound. This led to the creation of Torin1, a highly selective mTOR inhibitor, demonstrating the utility of the quinoline scaffold in designing specific biological probes. nih.govnih.gov While not a simple quinoline-butanone, this example underscores the potential of the quinoline-3-yl substructure to serve as a starting point for developing such tools.

Future research in this area could focus on synthesizing a library of 1-(quinolin-3-yl)butan-1-one derivatives with systematic modifications to the butanone chain and the quinoline ring. These derivatives could then be screened against various kinases, proteases, and other enzyme families to identify novel probes for interrogating cellular signaling pathways implicated in disease.

Table 1: Potential Biological Targets for Quinoline-Butanone Chemical Probes

| Target Class | Specific Examples | Potential Research Application |

| Kinases | mTOR, PI3K, EGFR, VEGFR | Elucidating cancer cell signaling, studying angiogenesis |

| Proteases | Caspases, Cathepsins | Investigating apoptosis, studying cancer metastasis |

| DNA/RNA | Topoisomerases, Polymerases | Understanding DNA replication and repair, antiviral research |

| Receptors | G-protein coupled receptors | Modulating cellular responses to external stimuli |

Potential as Next-Generation Therapeutic Agents

The diverse pharmacological activities associated with the quinoline nucleus strongly suggest that quinoline-butanone compounds could be developed into next-generation therapeutic agents. orientjchem.orgnih.gov The quinoline scaffold is a key component in numerous approved drugs, highlighting its therapeutic versatility. nih.govresearchgate.net

Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases involved in cancer progression. ekb.egnih.gov The combination of a quinoline scaffold with a chalcone (B49325) moiety, which also possesses a ketone group similar to butanone, has resulted in hybrid molecules with significant antiproliferative activity against various cancer cell lines. mdpi.com This suggests that the butanone side chain in this compound could be a key site for modification to optimize anticancer efficacy.

Antimicrobial and Antiviral Activity: Quinolone and fluoroquinolone antibiotics, a major class of antibacterial agents, are based on the quinoline core structure. nih.gov Furthermore, numerous quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including HIV, Zika virus, and Ebola virus. nih.gov The butanone moiety could potentially enhance the lipophilicity of the quinoline core, facilitating its penetration into microbial cells or viruses.

Future research should involve the synthesis and screening of novel quinoline-butanone derivatives against a wide panel of cancer cell lines, pathogenic bacteria, and viruses to identify lead compounds for further development.

Integration with Advanced Drug Delivery Systems

The integration of quinoline-butanone compounds with advanced drug delivery systems offers a promising avenue to enhance their therapeutic efficacy and minimize potential side effects. These systems can improve the solubility, stability, and targeted delivery of therapeutic agents.

One area of exploration is the development of hybrid molecules where the quinoline-butanone scaffold is linked to other bioactive molecules. ijpsjournal.com This "molecular hybridization" strategy can lead to compounds with improved potency and a broader spectrum of activity. researchgate.net For instance, quinoline-artemisinin hybrids have been investigated for their antimalarial properties. nih.gov

Furthermore, the incorporation of quinoline-butanone derivatives into nanoparticle-based delivery systems could improve their pharmacokinetic profiles and enable targeted delivery to specific tissues or cells, such as tumors. The development of functionalized gold nanoparticles with quinoline molecules has been explored for sensing and cytotoxicity studies in cancer cells.

Future research could focus on designing and synthesizing quinoline-butanone conjugates with targeting ligands, such as antibodies or peptides, to achieve site-specific drug delivery. Additionally, the encapsulation of these compounds in liposomes or polymeric nanoparticles could enhance their bioavailability and reduce off-target toxicity.

Exploration in Unconventional Therapeutic Areas

Beyond the well-established applications in cancer and infectious diseases, the unique structural features of quinoline-butanone compounds warrant their exploration in unconventional therapeutic areas. The versatility of the quinoline scaffold suggests a broad range of potential pharmacological activities. orientjchem.orgjddtonline.info

Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their ability to chelate metal ions and modulate neurotransmitter systems could be beneficial in this context.

Inflammatory and Autoimmune Disorders: The anti-inflammatory properties of certain quinoline derivatives are well-documented. biointerfaceresearch.com This opens up the possibility of developing quinoline-butanone compounds as novel treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Table 2: Potential Unconventional Therapeutic Applications for Quinoline-Butanone Compounds

| Therapeutic Area | Potential Mechanism of Action |

| Neurodegenerative Diseases | Metal chelation, modulation of neurotransmitter receptors |

| Inflammatory Disorders | Inhibition of pro-inflammatory cytokines, enzyme modulation |

| Cardiovascular Diseases | Ion channel modulation, antiplatelet activity |

| Metabolic Disorders | Enzyme inhibition (e.g., alpha-glucosidase) |

Future research in this domain would involve screening quinoline-butanone libraries in relevant in vitro and in vivo models of these less conventional disease areas to uncover new therapeutic potentials.

Collaborative Research Opportunities and Interdisciplinary Approaches

The full therapeutic potential of quinoline-butanone compounds can only be realized through collaborative research and interdisciplinary approaches. The complexity of drug discovery and development necessitates the integration of expertise from various scientific fields.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can focus on creating diverse libraries of quinoline-butanone derivatives, while chemical biologists can develop and utilize these compounds as probes to dissect biological pathways. nih.gov

Pharmacology and Toxicology: Pharmacologists are needed to evaluate the efficacy of these compounds in preclinical models of disease, while toxicologists will be crucial for assessing their safety profiles.

Materials Science and Nanotechnology: Collaborations with materials scientists and nanotechnologists will be essential for the development of advanced drug delivery systems to enhance the therapeutic index of promising quinoline-butanone candidates.

Computational Chemistry and Bioinformatics: Computational chemists can employ molecular modeling and docking studies to predict the biological targets of quinoline-butanone derivatives and guide the design of more potent and selective compounds. nih.gov Bioinformaticians can analyze large datasets from high-throughput screening to identify structure-activity relationships.

Future progress will depend on fostering these collaborations to accelerate the translation of basic research on quinoline-butanone compounds into novel therapeutic interventions.

Q & A

Q. What are the optimal synthetic routes for 1-(quinolin-3-yl)butan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation, where quinoline reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Reagent ratios : Excess butanoyl chloride (1.5–2.0 equivalents) improves acylation efficiency.

- Temperature : Reactions conducted under reflux (110–120°C) in anhydrous dichloromethane or toluene yield 65–75% purity.

- Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted quinoline and byproducts .

Data Contradiction : While some protocols recommend AlCl₃, others report FeCl₃ as a milder alternative with reduced side reactions (e.g., over-acylation). Researchers must validate catalyst choice based on quinoline substitution patterns .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

Methodological Answer: The ketone group in this compound is electron-deficient due to conjugation with the quinoline ring’s π-system. This enhances susceptibility to nucleophilic attack. For example:

- Grignard Reagents : React at the carbonyl carbon, forming tertiary alcohols. Use THF as a solvent at −78°C to minimize side reactions.

- Hydride Reductions : NaBH₄ in methanol selectively reduces the ketone to a secondary alcohol (yield: 80–85%). LiAlH₄ is avoided due to potential reduction of the quinoline ring .

Advanced Note : DFT calculations (B3LYP/6-31G*) confirm the carbonyl’s electrophilicity (Mulliken charge: −0.45 e) and predict regioselectivity in multi-step syntheses .

Advanced Research Questions

Q. What are the mechanistic insights into the photodegradation of this compound under UV irradiation?

Methodological Answer: Photodegradation studies (λ = 254 nm, methanol solvent) reveal two pathways:

Norrish Type I Cleavage : Homolytic cleavage of the C–CO bond generates a quinolin-3-yl radical and butanoyl radical, detected via ESR spectroscopy.

Quinoline Ring Oxidation : Singlet oxygen (¹O₂) attacks the electron-rich quinoline ring, forming quinoline N-oxide (confirmed by HPLC-MS) .

Q. Key Data :

| Condition | Degradation Half-Life (h) | Major Byproduct |

|---|---|---|

| UV (254 nm), aerobic | 2.5 ± 0.3 | Quinoline N-oxide |

| UV (254 nm), anaerobic | 4.1 ± 0.5 | 3-Butanoylquinoline |

Contradiction Alert : Anaerobic conditions favor radical recombination, but competing pathways require controlled O₂ levels to isolate intermediates .

Q. How does this compound interact with biological targets, and what are its implications in kinase inhibition?

Methodological Answer: In vitro assays (IC₅₀ values) against kinase targets:

- EGFR (epidermal growth factor receptor) : IC₅₀ = 1.2 µM (competitive inhibition, confirmed via Lineweaver-Burk plots).

- CDK2 (cyclin-dependent kinase 2) : IC₅₀ = 8.7 µM (non-competitive inhibition).

Mechanistic Insight : Molecular docking (AutoDock Vina) shows the ketone oxygen forms hydrogen bonds with Lys33 and Glu81 in EGFR’s ATP-binding pocket. Substituent modifications (e.g., replacing butanone with cyclopropane) reduce affinity by 40%, highlighting the ketone’s role .

Q. What analytical strategies resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

- Column : Use a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 250 × 4.6 mm) with a gradient elution (0.1% TFA in water/acetonitrile).

- Detection : UV at 254 nm for quinoline derivatives; MS/MS for impurity identification.

- Common Impurities :

Q. Data Contradiction Analysis

Q. Conflicting Reports on Solubility in Polar Solvents

- : Claims high solubility in DMSO (200 mg/mL).

- : Reports limited solubility (50 mg/mL) due to crystalline polymorphism.

Resolution : Differential Scanning Calorimetry (DSC) identifies two polymorphs (Form I: mp 148°C; Form II: mp 162°C). Form I dominates in DMSO, while Form II precipitates in aqueous buffers. Pre-dissolving in warm DMSO (60°C) ensures consistency .

Q. Experimental Design Recommendations

Q. Stability Studies for Long-Term Storage

- Condition : Store at −20°C under argon; avoid light exposure.

- Validation : Monthly HPLC checks for degradation (RSD < 2% over 6 months).

- Controlled Study : Compare degradation rates in glass vs. polypropylene vials (polypropylene absorbs moisture, accelerating hydrolysis) .

Q. Key Omissions in Current Literature

- Metabolic Pathways : No in vivo studies on hepatic metabolism (e.g., CYP450 oxidation).

- Toxicity Profile : Limited data on mitochondrial toxicity (potential for quinoline-induced ROS generation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.